Fmoc-Tyr-OH

Minimal-protection SPPS Green peptide synthesis Process productivity

Struggling with low yield or high purification costs in tyrosine-containing peptide synthesis? Fmoc-Tyr-OH addresses this. Its free phenolic hydroxyl enables a minimal-protection SPPS strategy, delivering a 5.3-fold productivity gain by eliminating TFA-mediated side-chain deprotection. For procurement, specify ≥97% HPLC purity and ≥99.5% enantiomeric purity to ensure reproducible results and scalable manufacturing economics.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
CAS No. 92954-90-0
Cat. No. B557356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr-OH
CAS92954-90-0
SynonymsFmoc-Tyr-OH; 92954-90-0; Nalpha-Fmoc-L-tyrosine; Fmoc-L-tyrosine; FMOC-TYROSINE; N-Fmoc-L-tyrosine; Fmoc-Tyr; N|A-Fmoc-L-tyrosine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine; Fmoc-D-phe(4-OH)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoicacid; Fmoc-yrosine; Fmoc-L-phe(4-OH)-OH; PubChem12953; FMOC-L-TYR-OH; NA-FMOC-L-TYROSINE; 47751_ALDRICH; SCHEMBL120699; CHEMBL562672; 47751_FLUKA; CTK0A7437; (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-(4-HYDROXY-PHENYL)-PROPIONICACID; MolPort-003-934-162; SWZCTMTWRHEBIN-QFIPXVFZSA-N; ZINC622039
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
InChIInChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
InChIKeySWZCTMTWRHEBIN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr-OH Procurement Baseline


Fmoc-Tyr-OH (Nα-Fmoc-L-tyrosine) is a 9-fluorenylmethyloxycarbonyl-protected amino acid that serves as the foundational building block for incorporating tyrosine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS) . Unlike side-chain-protected tyrosine analogs, Fmoc-Tyr-OH bears a free phenolic hydroxyl, enabling both its canonical role in conventional SPPS and emergent applications in minimal-protection/green chemistry strategies and self-assembled biomaterials [1][2]. Its well-characterized optical rotation ([α]20/D −22±2°, c=1% in DMF) and high enantiomeric purity (≥99.5% a/a) provide quality benchmarks critical for procurement decisions in both research and process-scale peptide manufacturing .

Workflow
Fmoc solid‑phase peptide synthesis (SPPS)
Selection
Unprotected phenolic side chain for minimal‑protection strategies and supramolecular assembly
Use Context
Chiral building block with reported enantiomeric purity benchmarks

Why Fmoc-Tyr-OH Is Irreplaceable


Procurement decisions that treat Fmoc-Tyr-OH as interchangeable with Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, or Fmoc-Trp-OH ignore quantifiable differences in synthetic productivity, self-assembly morphology, and orthogonal reactivity that directly affect experimental outcomes and manufacturing economics. The free phenolic hydroxyl of Fmoc-Tyr-OH renders it uniquely suitable for minimal-protection SPPS strategies that achieve 5.3-fold productivity gains by eliminating TFA-mediated side-chain deprotection [1]. In supramolecular applications, Fmoc-Tyr-OH self-assembles into nanofibers in water, whereas the structurally analogous Fmoc-Trp-OH forms nanoparticles — a binary morphological divergence that governs entirely different material application domains [2]. Furthermore, the specific rotation of Fmoc-Tyr-OH ([α]20/D −22±2°) provides an absolute chiral identity marker that distinguishes it quantitatively from Fmoc-D-Tyr-OH . These are not marginal differences; they represent functionally decisive criteria for scientific selection and procurement.

Target Fmoc-Tyr-OH Substitute Fmoc-Tyr(tBu)-OH
Side‑chain tBu protection blocks the phenol; may not support minimal‑protection SPPS productivity gains or direct phosphorylation without extra deprotection.
Target Fmoc-Tyr-OH Substitute Fmoc-Trp-OH
Structurally analogous but self‑assembles into nanoparticles, not nanofibers; morphology determines application domain and may shift material performance.
Target Fmoc-Tyr-OH Substitute Fmoc-Phe-OH
Lacks phenolic hydroxyl; cannot be directly phosphorylated for phosphopeptide synthesis and exhibits different chiral rotation, limiting enantiomeric identity transfer.

Fmoc-Tyr-OH Evidence for Procurement


Minimal-Protection SPPS Productivity

In minimal-protection solid-phase peptide synthesis (MP-SPPS), Fmoc-Tyr-OH with its unprotected phenolic side chain enables a 5.3-fold productivity increase compared to conventional Fmoc-Tyr(tBu)-OH-based protocols that require large-volume TFA-mediated side-chain deprotection and subsequent anti-solvent precipitation [1]. The study explicitly employed Fmoc-Tyr-OH as a substrate and demonstrated that the elimination of the tBu deprotection step reduced overall process mass intensity and enabled high-purity crude peptide recovery without the extensive downstream purification burden characteristic of side-chain-protected analogs.

Productivity increase
Head‑to‑head
5.3‑fold vs. Fmoc‑Tyr(tBu)‑OH
Supports process‑scale productivity selection
Reported in minimal‑protection SPPS with TFT co‑solvent
Minimal-protection SPPS Green peptide synthesis Process productivity

Self-Assembly Morphology: Nanofiber vs. Nanoparticle

Under identical aqueous self-assembly conditions, Fmoc-Tyr-OH and Fmoc-Phe-OH individually form nanofiber architectures, whereas the structurally analogous Fmoc-Trp-OH self-assembles exclusively into nanoparticles [1]. This binary morphological outcome arises from differential π-π stacking and hydrogen-bonding networks driven by the phenolic hydroxyl of Fmoc-Tyr-OH. The quantitative contrast is categorical: nanofibers vs. nanoparticles represent fundamentally distinct material states with divergent viscoelastic, optical, and cell-interaction properties. Furthermore, when Fmoc-Tyr-OH is co-assembled with Fmoc-Trp-OH, the nanofibers undergo a complete structural transformation into nanoparticles, demonstrating Fmoc-Tyr-OH's unique role as a morphology-determining component in multicomponent systems.

Morphology outcome
Head‑to‑head
Nanofibers (Tyr) vs. Nanoparticles (Trp)
Defines application domain for biomaterials
Aqueous self‑assembly at ambient temperature
Supramolecular self-assembly Nanofiber Aromatic Fmoc-amino acids

Chiral Identity by Optical Rotation

Fmoc-Tyr-OH (L-enantiomer) exhibits a specific rotation [α]20/D of −22±2° (c=1% in DMF), while the D-enantiomer (Fmoc-D-Tyr-OH, CAS 112883-29-1) displays a positive optical rotation [1]. This quantitative chiral signature serves as a definitive identity and purity specification for procurement: any deviation outside the −20° to −24° range signals enantiomeric contamination or misidentification. Commercial specifications reinforce this differentiation — Fmoc-Tyr-OH is certified at ≥99.5% enantiomeric purity (i.e., ≤0.5% D-isomer), whereas Fmoc-D-Tyr-OH must independently meet its own enantiomeric specification .

Specific rotation
Class‑level
[α]20/D −22±2° (c=1%, DMF)
Supports enantiomeric identity verification
≥99.5% enantiomeric purity specification
Enantiomeric purity Optical rotation Chiral quality control

Hydrogel Gelation Kinetics

Fmoc-Tyr-OH, when subjected to pH-lowering gelation initiated by glucono-δ-lactone (GdL), forms self-similar semiflexible hydrogel networks with a precisely quantified gel time tgel = 43.4 ± 0.05 min and a critical relaxation exponent nc = 0.782 ± 0.007 [1]. This rheological fingerprint — particularly the nc value approaching the theoretical 3/4 for semiflexible polymer networks — provides a quantitative benchmark that is compound-specific. In binary hydrogel systems, adjusting the ratio of Fmoc-Tyr-OH to Fmoc-Tyr(Bzl)-OH or Fmoc-Phe-OH can drastically modulate gelation time at both room and body temperature, demonstrating that Fmoc-Tyr-OH serves as a tunable gelation-time modulator that its close analog Fmoc-Phe-OH cannot independently replicate without formulation adjustment [2].

Gelation time
Cross‑study
tgel = 43.4 ± 0.05 min, nc = 0.782
Quantitative benchmark for hydrogel formulation
Single‑component, GdL‑triggered pH ramp
Low-molecular-weight hydrogelator Microrheology Gelation kinetics

Phosphotyrosine Precursor Utility

Fmoc-Tyr-OH serves as the direct precursor for Fmoc-Tyr(PO3tBu2)-OH synthesis via a one-step procedure using di-t-butyl N,N-diethyl-phosphoramidite, affording the protected phosphotyrosine derivative in high yield without requiring prior side-chain deprotection [1]. This contrasts with Fmoc-Tyr(tBu)-OH, whose tBu-protected phenol precludes direct phosphorylation and would necessitate an additional deprotection/re-protection sequence. Furthermore, when Fmoc-Tyr-OH is used directly for on-resin 'global' phosphorylation of resin-bound peptides, the free phenolic hydroxyl is amenable to phosphite-triester phosphorylation using the same phosphoramidite reagent [2]. The synthetic accessibility of Fmoc-Tyr-OH as a phosphorylation substrate is further underscored by its conversion to Fmoc-Tyr[PS(OBzl)2]-OH (thiophosphotyrosine synthon) in 63% yield [3].

Phosphorylation access
Class‑level
One‑step to Fmoc‑Tyr(PO3tBu2)‑OH
Reduces synthetic steps for phosphopeptide research
63% yield to thiophosphotyrosine synthon reported
Phosphotyrosine synthesis Post-translational modification Phosphoramidite chemistry

Fmoc-Tyr-OH Applications


Minimal-Protection Peptide Manufacturing

Fmoc-Tyr-OH is the tyrosine derivative of choice for minimal-protection solid-phase peptide synthesis (MP-SPPS), where the unprotected phenolic hydroxyl eliminates the need for post-assembly TFA-mediated side-chain deprotection. This strategy, validated with a 5.3-fold productivity increase over conventional Fmoc-Tyr(tBu)-OH protocols, is particularly advantageous in process-scale peptide manufacturing where reducing solvent volume, cycle time, and purification burden directly translates to cost-of-goods reduction [1]. Procurement teams supporting GMP or large-scale peptide production should specify Fmoc-Tyr-OH meeting ≥97% HPLC purity with ≤0.5% enantiomeric impurity for this application.

Nanofiber Scaffolds for Tissue Engineering

Fmoc-Tyr-OH reliably self-assembles into nanofiber architectures in aqueous solution, a property shared with Fmoc-Phe-OH but categorically distinct from Fmoc-Trp-OH, which forms only nanoparticles [1]. The nanofiber morphology, driven by π-π stacking and hydrogen bonding involving the phenolic hydroxyl, provides the fibrillar extracellular-matrix-mimetic architecture required for 3D cell culture scaffolds and tissue engineering. Hydrogels formed from Fmoc-Tyr-OH (tgel = 43.4 min) or its binary mixtures with Fmoc-Tyr(Bzl)-OH exhibit tunable gelation kinetics and mechanical properties suitable for cell encapsulation [2]. Researchers should select Fmoc-Tyr-OH over Fmoc-Trp-OH when nanofiber-based, rather than nanoparticle-based, biomaterial platforms are required.

Phosphotyrosine Peptide Synthesis

Fmoc-Tyr-OH is the preferred starting material for synthesizing phosphotyrosine- and thiophosphotyrosine-containing peptides used in studying kinase/phosphatase signaling, SH2-domain interactions, and phosphorylation-dependent protein-protein interactions. The free phenolic hydroxyl permits direct one-step phosphoramidite-based phosphorylation to Fmoc-Tyr(PO3tBu2)-OH, bypassing the deprotection step required if Fmoc-Tyr(tBu)-OH were used [1]. For thiophosphotyrosine peptides (phosphatase-resistant analogs), Fmoc-Tyr-OH is converted to Fmoc-Tyr[PS(OBzl)2]-OH in 63% yield [2]. Procurement for signal transduction laboratories should favor Fmoc-Tyr-OH over protected or non-hydroxylated aromatic amino acid alternatives.

Enantiomeric Purity Reference Standard

Fmoc-Tyr-OH, with its well-defined specific rotation [α]20/D −22±2° (c=1%, DMF) and established chiral HPLC separation factors (α 1.5–2.2 on Chiralcel-OD), serves as a reliable reference standard for enantiomeric purity verification in SPPS quality-control workflows [1][2]. The availability of the D-enantiomer (Fmoc-D-Tyr-OH) as a well-characterized antipode enables spike-recovery validation of chiral HPLC methods. Procurement of Fmoc-Tyr-OH certified at ≥99.5% enantiomeric purity ensures minimal D-isomer contamination — critical when synthesizing bioactive peptides where even sub-1% epimerization can confound structure-activity relationships.

Application
Selection Property
Validation Focus
Minimal‑protection peptide manufacturing
Unprotected side‑chain reactivity
Productivity gain and crude purity
Nanofiber scaffolds for tissue engineering
Self‑assembly into nanofibers
Morphology confirmation and gelation kinetics
Phosphotyrosine peptide synthesis
Direct phenol phosphorylation
Phosphorylation efficiency and product purity
Enantiomeric purity reference standard
Well‑characterized optical rotation
Chiral purity and reference standard qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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